2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This particular compound is of interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2-chlorobenzoyl chloride with N-methylcyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as:
- 2-chlorobenzo[b]thiophene-3-carboxamide
- N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct therapeutic properties.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJQFANAZGDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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